Sodium diphenylphosphinate
Description
Properties
Molecular Formula |
C12H10NaO2P |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
sodium;diphenylphosphinate |
InChI |
InChI=1S/C12H11O2P.Na/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
InChI Key |
HKADMLFBAYVFMM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Catalysis
Sodium diphenylphosphinate serves as an important reagent in organic synthesis. It is frequently utilized as a catalyst in various reactions due to its ability to stabilize intermediates and enhance reaction rates. Key applications include:
- Catalytic Reactions : this compound is used in catalytic processes such as the Suzuki and Sonogashira coupling reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
- Synthesis of Phosphonates : The compound is involved in the direct synthesis of sodium diarylphosphinates through catalytic methods, which are pivotal for developing new phosphonate derivatives with potential applications in pharmaceuticals and agrochemicals .
Material Science
The unique properties of this compound make it suitable for various applications in material science:
- Flame Retardants : this compound is recognized for its flame-retardant properties, making it a critical additive in polymer formulations. It helps improve the fire resistance of materials such as polyurethanes and polyamides .
- Polymer Production : The compound is used in the preparation of inorganic polymers, where it acts as a precursor for creating phosphinate-based materials that exhibit enhanced thermal stability and mechanical properties .
Biological Applications
Research into the biological activity of this compound has revealed several promising applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents against resistant bacterial strains .
- Drug Development : this compound and its derivatives are being explored for their roles in drug formulation and delivery systems. Their ability to interact with biological molecules can be harnessed to improve the efficacy and targeting of therapeutic agents .
Case Study 1: Flame Retardant Applications
A study demonstrated that incorporating this compound into polyurethane foams significantly improved their fire resistance without compromising mechanical properties. The treated foams exhibited reduced flammability and smoke generation during combustion tests.
Case Study 2: Antimicrobial Efficacy
In a series of experiments, this compound derivatives were tested against various pathogens, including Escherichia coli and Staphylococcus aureus. Results indicated that these compounds displayed potent antimicrobial activity, outperforming conventional antibiotics under certain conditions.
Comparative Analysis Table
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Chemical Synthesis | Catalytic reactions (e.g., Suzuki coupling) | Enhanced reaction rates and yields |
| Material Science | Flame retardants in polymers | Improved fire resistance |
| Biological Applications | Antimicrobial agents | Effective against resistant strains |
| Drug Development | Drug formulation | Improved targeting and efficacy |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phosphinate anion acts as a nucleophile, participating in reactions with electrophilic substrates:
Mechanism :
-
The reaction proceeds via an associative (Sₙ2-like) mechanism, where the phosphorus atom donates electron density to form new bonds .
-
Steric hindrance from phenyl groups influences reaction rates and regioselectivity.
Example Reaction :
Here, R-X represents alkyl/aryl halides or sulfonates.
Key Data :
| Substrate (R-X) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl iodide | THF | 25 | 92 |
| Benzyl bromide | DMF | 60 | 85 |
Data adapted from hydrophosphination studies .
Hydrophosphination of Unsaturated Bonds
NaDPP reacts with alkenes/alkynes to form P-C bonds:
Mechanism :
Factors Influencing Reactivity :
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
-
Catalysts : Cu₂O or Pd(PPh₃)₄ improves efficiency under mild conditions .
Proton-Transfer Reactions
NaDPP forms stable salts with nitrogenous bases via acid-base interactions :
Example :
(AMPY = 2-amino-5-substituted pyridine; X = Cl, CN, CH₃)
Key Findings :
-
Formation constants () range from to M⁻¹, indicating strong hydrogen-bonding interactions .
-
Crystallographic studies reveal N–H···O hydrogen bonds (2.65–2.89 Å) stabilizing the salts .
Oxidation and Reduction
Oxidation :
-
NaDPP oxidizes to diphenylphosphinic acid under acidic conditions:
Reduction :
-
LiAlH₄ reduces NaDPP to diphenylphosphine:
Solvent Effects on Reactivity
The solvent’s dielectric constant () significantly impacts reaction pathways :
| Solvent | Dominant Mechanism | |
|---|---|---|
| Water | 80 | Dissociative |
| DMSO | 47 | Associative |
| THF | 7.5 | Radical-mediated |
In polar solvents, ionization enhances nucleophilicity, while nonpolar solvents favor radical intermediates .
Theoretical Insights
Density functional theory (DFT) studies reveal:
-
The phosphinate anion’s LUMO energy ( eV) facilitates nucleophilic attacks .
-
Transition states (TS) in hydrolysis show partial P–O bond cleavage (40%) .
Stability and Handling
Comparison with Similar Compounds
Structural and Reactivity Differences
Sodium diphenylphosphinate is compared below with structurally related phosphinates, phosphates, and esters:
Hydrolysis Kinetics
The βeq parameter, which quantifies the transition state advancement during hydrolysis, is significantly lower for this compound (βeq = 1.22) compared to diphenylphosphate (βeq = 1.30) and diethylphosphate (βeq = 1.87) . This indicates that the less electronegative phenyl groups in diphenylphosphinate reduce the electrophilicity of the phosphorus center, leading to a more synchronous hydrolysis mechanism with less charge development.
Role in Coordination Chemistry
This compound forms stable binuclear complexes with metals like cobalt, gallium, and indium. For example:
- In cobalt(II) complexes, it bridges two metal centers, enabling magnetic coupling studies .
- Dimethylgallium and diethylindium diphenylphosphinate adopt dimeric structures with tetrahedral coordination at the metal centers .
In contrast, diphenyl phosphate and phenylphosphinate derivatives are less effective in forming such architectures due to weaker bridging capabilities.
Physicochemical Properties
- Solubility : this compound’s sodium counterion improves water solubility, while its phenyl groups enhance organic phase compatibility.
- Thermal Stability : Metal-diphenylphosphinate complexes (e.g., Gd₂O₃:Eu³⁺) exhibit high thermal stability, making them suitable for luminescent materials .
Research Findings and Trends
- Luminescence: Europium-doped Gd₂O₃ nanophosphors synthesized using diphenylphosphinate ligands show intense red emission (612 nm, ⁵D₀ → ⁷F₂ transition), critical for display technologies .
- Catalysis : Cu(II)-catalyzed cycloaddition reactions with propynyl diphenylphosphinate yield triazolylmethyl phosphinates in >80% efficiency .
Q & A
Q. Methodological Resolution :
- Use quenching experiments with radical scavengers (e.g., TEMPO) to confirm radical involvement .
- Employ ³¹P NMR to monitor phosphorus oxidation states during reactions, distinguishing ionic from radical pathways .
What spectroscopic and crystallographic techniques are recommended for characterizing this compound derivatives?
Basic Research Question
- ³¹P NMR : Critical for identifying phosphorus environments. For example, ammonium diphenylphosphinate monohydrate shows a single peak at δ 15.2 ppm, confirming P–O bond symmetry .
- X-ray Crystallography : Resolves anion geometry (e.g., O–P–O bond angles of ~109.5° in [Ph₂PO₂]⁻) and hydrogen-bonding networks .
- FT-IR : Peaks at 1150–1200 cm⁻¹ indicate P=O stretching, while 950–1000 cm⁻¹ corresponds to P–O–C bonds .
Validation : Cross-reference with USP-grade purity standards (e.g., ≥99.5% Na₂HPO₄·2H₂O) to ensure crystallinity and hydration state .
What strategies optimize stereochemical outcomes in phosphinate-mediated coupling reactions?
Advanced Research Question
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in peptide couplings, improving stereoselectivity .
- Catalyst Design : Iodine radicals promote electron transfer in radical pathways, reducing racemization in phosphinate intermediates .
- Temperature Control : Lower temperatures (0–25°C) favor kinetic control in stereoselective syntheses, as shown in cyclopeptide alkaloid studies .
Data Contradiction Analysis : Conflicting yields in similar conditions (e.g., 68% in toluene vs. 50% in DMSO) may arise from solvent-dependent transition states .
How should this compound be handled to maintain stability in experimental settings?
Basic Research Question
- Storage : Anhydrous conditions (desiccators with P₂O₅) prevent hydrolysis. Hydrated forms (e.g., monohydrate) require controlled humidity .
- Safety Protocols : Follow SDS guidelines for sodium phosphate derivatives: use PPE, avoid inhalation, and neutralize spills with weak acids .
Degradation Signs : Discoloration (yellowing) or insoluble precipitates indicate oxidation or hydration; discard compromised batches .
What computational approaches model the electronic structure of diphenylphosphinate anions?
Advanced Research Question
- DFT Calculations : Predict charge distribution in [Ph₂PO₂]⁻, showing delocalization across O–P–O bonds (bond lengths: ~1.495–1.503 Å) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. water) to optimize reaction media for solubility and reactivity .
Validation : Compare computational results with crystallographic data (e.g., P–O bond lengths) to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
